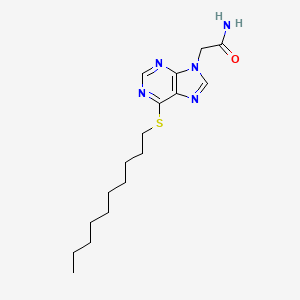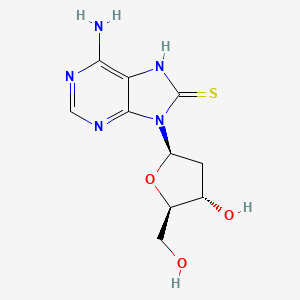![molecular formula C14H11Cl2N3S B12932033 4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-12-9](/img/structure/B12932033.png)
4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a 2,6-dichlorobenzylthio substituent
Métodos De Preparación
The synthesis of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Análisis De Reacciones Químicas
4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorines or reduce the imidazo[4,5-c]pyridine core.
Substitution: The chlorines on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The 2,6-dichlorobenzylthio group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar compounds to 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine include:
4-((2,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: This compound has a similar structure but with chlorines at different positions on the benzyl group, which can affect its reactivity and binding properties.
4-((3,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: Another structural isomer with different chlorine positions, leading to variations in chemical behavior.
4-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring instead of the imidazo[4,5-c]pyridine core, which can result in different biological activities and applications.
The uniqueness of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine lies in its specific combination of functional groups and core structure, which can provide distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
87035-12-9 |
|---|---|
Fórmula molecular |
C14H11Cl2N3S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
4-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H11Cl2N3S/c1-19-8-18-12-5-6-17-14(13(12)19)20-7-9-10(15)3-2-4-11(9)16/h2-6,8H,7H2,1H3 |
Clave InChI |
YLEXFNGGDGUULW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)


![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)





![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)




